5-bromo-N-(2-furylmethyl)-1-naphthamide

Description

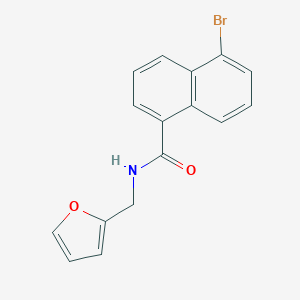

5-Bromo-N-(2-furylmethyl)-1-naphthamide is a brominated naphthamide derivative characterized by a naphthalene core substituted with a bromine atom at the 5-position and a 2-furylmethyl group attached via an amide linkage.

Properties

Molecular Formula |

C16H12BrNO2 |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C16H12BrNO2/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(19)18-10-11-4-3-9-20-11/h1-9H,10H2,(H,18,19) |

InChI Key |

JFTFCTRQXMLKAJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CC=CO3 |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-N-(4-bromophenyl)-1-naphthamide ()

- Molecular Formula: C₁₇H₁₁Br₂NO

- Molecular Weight : 405.08 g/mol

- Substituent : 4-Bromophenyl group instead of 2-furylmethyl.

- The dual bromine atoms may also increase steric hindrance, affecting binding interactions in biological systems .

5-Bromo-N-(2-furylmethyl)pyrimidin-2-amine ()

- Molecular Formula : C₉H₈BrN₃O (inferred from name).

- Substituent : Pyrimidine ring replaces the naphthalene core.

- Implications : The pyrimidine core offers hydrogen-bonding capability via its nitrogen atoms, which could enhance interactions with biological targets like enzymes or receptors. However, the smaller aromatic system may reduce stacking interactions compared to the naphthamide .

2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide ()

- Molecular Formula : C₁₆H₁₃BrN₂O₃ (inferred from CAS 434299-98-6).

- Substituent : Indole-acetamide scaffold with a formyl group.

- The formyl group adds electrophilic character, which may influence reactivity in synthetic pathways or metabolic processes .

2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide ()

- Molecular Formula : C₁₈H₁₆BrN₂O.

- Substituent : Phenylethyl group instead of furylmethyl.

- Implications : The phenylethyl chain increases hydrophobicity and may enhance binding to hydrophobic pockets in proteins. However, the absence of a heteroatom-rich furan ring could reduce polarity and solubility .

Comparative Physicochemical Properties

| Compound Name | Core Structure | Key Substituent(s) | Molecular Weight (g/mol) | Inferred LogP* |

|---|---|---|---|---|

| This compound | Naphthamide | 2-Furylmethyl | ~330 (estimated) | ~3.5 |

| 5-Bromo-N-(4-bromophenyl)-1-naphthamide | Naphthamide | 4-Bromophenyl | 405.08 | ~4.2 |

| 5-Bromo-N-(2-furylmethyl)pyrimidin-2-amine | Pyrimidine | 2-Furylmethyl | ~265 (estimated) | ~2.0 |

| 2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide | Indole-acetamide | 2-Furylmethyl, formyl | 377.20 | ~2.8 |

| 2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide | Indole-acetamide | Phenylethyl | 365.24 | ~3.9 |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.